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Abstract
(Rac)-Baxdrostat is a potent and selective inhibitor of aldosterone synthase (CYP11B2), a key

enzyme in the biosynthesis of aldosterone. Elevated aldosterone levels are a significant

contributor to the pathophysiology of hypertension and other cardiovascular and renal

diseases. By specifically targeting aldosterone production, Baxdrostat offers a novel

therapeutic approach for treatment-resistant hypertension and related conditions. This

document provides an in-depth technical overview of the discovery, mechanism of action, and

chemical synthesis of (Rac)-Baxdrostat, compiling key quantitative data and detailed

experimental methodologies for the scientific community.

Discovery and Rationale
The discovery of Baxdrostat was driven by the need for a novel antihypertensive agent that

could overcome the limitations of existing therapies, particularly for patients with treatment-

resistant hypertension.[1] The renin-angiotensin-aldosterone system (RAAS) is a critical

regulator of blood pressure, and aldosterone, its terminal hormone, plays a central role in

sodium and water retention.[2] While mineralocorticoid receptor (MR) antagonists exist, they

can be associated with side effects such as hyperkalemia and hormonal disturbances.[3]

Baxdrostat was developed as a highly selective inhibitor of aldosterone synthase (CYP11B2),

the enzyme responsible for the final steps of aldosterone biosynthesis.[3] This targeted
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approach aims to reduce aldosterone levels directly at their source, thereby offering a more

specific and potentially better-tolerated treatment option.[2]

Baxdrostat, also known as CIN-107, has demonstrated high selectivity for CYP11B2 over

CYP11B1 (11β-hydroxylase), the enzyme responsible for the final step of cortisol synthesis.[3]

This selectivity is crucial for avoiding the adrenal insufficiency that can be associated with non-

selective inhibitors.

Mechanism of Action
Baxdrostat exerts its therapeutic effect by potently and selectively inhibiting the enzyme

aldosterone synthase (CYP11B2).[3] This enzyme is a mitochondrial cytochrome P450 enzyme

located in the zona glomerulosa of the adrenal cortex.[3] It catalyzes the conversion of 11-

deoxycorticosterone to aldosterone through a three-step process. By inhibiting CYP11B2,

Baxdrostat effectively blocks the production of aldosterone, leading to a dose-dependent

reduction in plasma and urine aldosterone levels.[3] This, in turn, reduces sodium and water

reabsorption in the kidneys, resulting in lower blood pressure.[2]

The high selectivity of Baxdrostat for CYP11B2 over CYP11B1 ensures that the production of

cortisol, a vital glucocorticoid, is not significantly affected at therapeutic doses.[3]

Signaling Pathway of Aldosterone Synthesis and Inhibition by Baxdrostat
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4-bromo-6,7-dihydroisoquinolin-8(5H)-one

Reaction with (S)-tert-butylsulfenamide
and Ethyl Titanate

(S,Z)-N-(4-bromo-6,7-dihydroisoquinolin-8(5H)-
tert-butylsulfenimide

Borylation with Pinacol Diboron
and Pd(dppf)Cl2

(S)-N-tert-butylsulfonamido-6,7-
dihydroisoquinolin-8(5H)-4-boronic acid pinacol ester

Suzuki Coupling with 6-bromo-1-methyl-
3,4-dihydroquinolin-2(1H)-one

(S)-2-methyl-N-((R)-4-(1-methyl-2-oxo-1,2,3,4-
tetrahydroquinolin-6-yl)-5,6,7,8-

tetrahydroisoquinolin-8-yl)tert-butylsulfonimide

Deprotection with Trifluoroacetic Acid

(R)-4-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-
5,6,7,8-tetrahydroisoquinolin-8-amine

Amide Coupling with Propionyl Chloride
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Screening and Placebo Run-in

Randomization (1:1:1)

Baxdrostat 1 mg/day
(12 weeks)

Baxdrostat 2 mg/day
(12 weeks)

Placebo
(12 weeks)

Primary Endpoint Assessment:
Change in Seated SBP at Week 12

Open-label Extension
(Baxdrostat 2 mg/day for 12 weeks)

Randomized Withdrawal
(8 weeks)

Long-term Safety Follow-up
(up to 52 weeks)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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